molecular formula C31H26O3 B026781 Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone CAS No. 109423-33-8

Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone

Cat. No.: B026781
CAS No.: 109423-33-8
M. Wt: 446.5 g/mol
InChI Key: JRZSSQRNBKDVDD-LQIBPGRFSA-N
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Description

Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone is an organic compound with the molecular formula C31H26O3 and a molecular weight of 446.54 g/mol . It is also known by its IUPAC name, 4,4’-bis[2-(1-propenyl)phenoxy]benzophenone. This compound is characterized by its unique structure, which includes two phenoxy groups attached to a central benzophenone core.

Preparation Methods

The synthesis of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone typically involves the reaction of 4-hydroxybenzophenone with 2-bromo-1-propene in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage and apoptosis . The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations .

Comparison with Similar Compounds

Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone can be compared with other benzophenone derivatives, such as:

This compound stands out due to its unique propenyl groups, which provide distinct photochemical and photophysical properties, making it valuable in various applications.

Properties

CAS No.

109423-33-8

Molecular Formula

C31H26O3

Molecular Weight

446.5 g/mol

IUPAC Name

bis[4-[2-[(E)-prop-1-enyl]phenoxy]phenyl]methanone

InChI

InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-22H,1-2H3/b9-3+,10-4+

InChI Key

JRZSSQRNBKDVDD-LQIBPGRFSA-N

SMILES

CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC

Isomeric SMILES

C/C=C/C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4/C=C/C

Canonical SMILES

CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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